- Treatment of metabolic disorders in equine animals, United States, , ,
Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

946525-30-0 structure
Produktname:(2-Bromo-5-iodophenyl)methanol
CAS-Nr.:946525-30-0
MF:C7H6BrIO
MW:312.930413722992
MDL:MFCD11044842
CID:1065690
PubChem ID:53424372
(2-Bromo-5-iodophenyl)methanol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-BROMO-5-IODOBENZYLALCOHOL
- (2-Bromo-5-iodophenyl)methanol
- 2-bromo-5-iodoBenzenemethanol
- 2-BROMO-5-IODOBENZYL ALCOHOL
- 2-bromo-5-iodobenzylalcohol
- WDXHGFYJUQMFDV-UHFFFAOYSA-N
- Benzenemethanol, 2-bromo-5-iodo-
- (2-Bromo-5-iodo-phenyl)-methanol
- CL9121
- AS05950
- CM13297
- 4-Bromo-3-hydroxymethyl-1-iodo-benzene
- AK158350
- ST24033832
- Z1150
- 2-Bromo-5-iodobenzenemethanol (ACI)
- SCHEMBL1713834
- WMB52530
- SY110675
- DTXSID20698488
- AKOS024258482
- DS-9342
- MFCD11044842
- Z1269159494
- EN300-2950157
- CS-0031364
- DA-26783
- 946525-30-0
- AS-813/43501691
- AC-30706
- 2-Bromo-5-iodobenzyl alcohol, 97%
-
- MDL: MFCD11044842
- Inchi: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
- InChI-Schlüssel: WDXHGFYJUQMFDV-UHFFFAOYSA-N
- Lächelt: BrC1C(CO)=CC(I)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 311.86467g/mol
- Monoisotopenmasse: 311.86467g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 110
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 20.2
- XLogP3: 2.4
Experimentelle Eigenschaften
- Dichte: 2.211±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 112-116 °C
- Löslichkeit: Leicht löslich (1,6 g/l) (25°C),
(2-Bromo-5-iodophenyl)methanol Sicherheitsinformationen
- Gefahrenhinweis: H315-H319-H335
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Lagerzustand:2-8°C
(2-Bromo-5-iodophenyl)methanol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB440740-25 g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 25g |
€244.70 | 2023-04-22 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC073-20g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 20g |
564.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48840-25g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 25g |
¥329.0 | 2022-10-09 | |
Chemenu | CM102432-100g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 95+% | 100g |
$*** | 2023-05-29 | |
Enamine | EN300-2950157-0.25g |
(2-bromo-5-iodophenyl)methanol |
946525-30-0 | 95.0% | 0.25g |
$22.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-25g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 25g |
¥194.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-100g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 100g |
¥831.00 | 2024-04-24 | |
abcr | AB440740-10g |
(2-Bromo-5-iodophenyl)methanol, 95%; . |
946525-30-0 | 95% | 10g |
€75.00 | 2025-02-17 | |
abcr | AB440740-100g |
(2-Bromo-5-iodophenyl)methanol, 95%; . |
946525-30-0 | 95% | 100g |
€181.80 | 2024-08-03 | |
Enamine | EN300-2950157-25g |
(2-bromo-5-iodophenyl)methanol |
946525-30-0 | 95% | 25g |
$232.0 | 2023-09-06 |
(2-Bromo-5-iodophenyl)methanol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 30 min, rt
Referenz
- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referenz
- Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Processes for preparing peptide analog as antiviral agent, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
Referenz
- Treatment of metabolic disorders in feline animals, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 10 - 25 °C
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Method for preparation of 2-bromo-5-iodobenzylalcohol, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, 20 °C; cooled
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referenz
- Treatment of metabolic disorders in canine animals, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 10 - 15 °C; 12 - 16 h, 10 - 15 °C
Referenz
- Preparation method of 2-bromo-5-iodo-benzyl alcohol, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referenz
- Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 4 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referenz
- Preparation of bicyclic proline compounds as transient receptor potential channel antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 - 20 h, 0 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Referenz
- Process for preparing 5-iodo-2-bromobenzyl alcohol, China, , ,
(2-Bromo-5-iodophenyl)methanol Raw materials
- 1-bromo-2-(bromomethyl)-4-iodobenzene
- 2-Bromo-5-iodobenzoyl chloride
- 2-Bromo-5-iodobenzoic acid
- 2-Bromo-5-iodobenzaldehyde
(2-Bromo-5-iodophenyl)methanol Preparation Products
(2-Bromo-5-iodophenyl)methanol Verwandte Literatur
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol

Reinheit:99%
Menge:500g
Preis ($):364.0